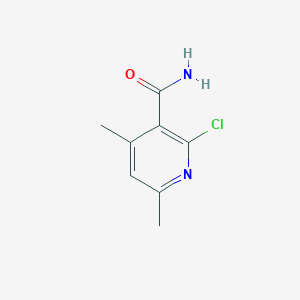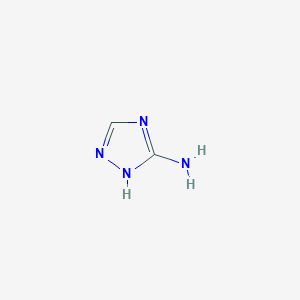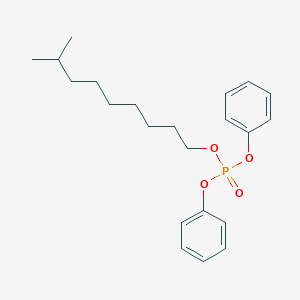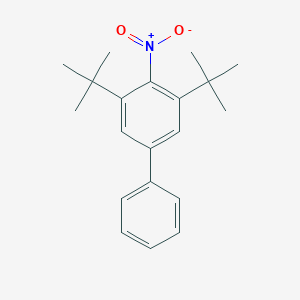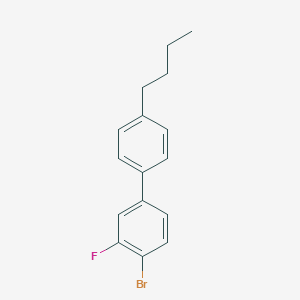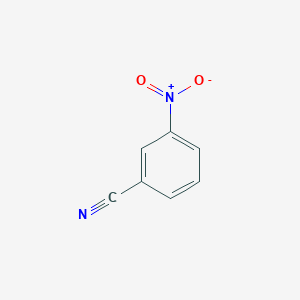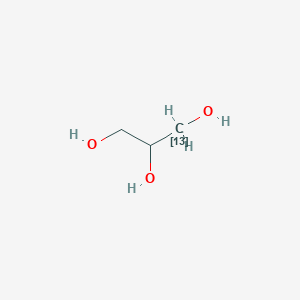
3-Bromo-5-(bromometil)piridina
Descripción general
Descripción
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic building block . It is a chemical compound with the molecular formula C6H5Br2N .
Synthesis Analysis
The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours . The reaction mixture is then cooled by putting into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is then extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(bromomethyl)pyridine consists of a pyridine ring with bromomethyl groups attached at the 3rd and 5th positions . The average mass of the molecule is 250.919 Da .Physical and Chemical Properties Analysis
3-Bromo-5-(bromomethyl)pyridine is a brown solid . Its empirical formula is C6H6BrN . The molecular weight is 250.919 Da .Aplicaciones Científicas De Investigación
Intermediario farmacéutico para la síntesis de Rupatadina
3-Bromo-5-(bromometil)piridina: es un intermediario clave en la síntesis de rupatadina, que se utiliza en el tratamiento de la rinitis alérgica y estacional . El papel del compuesto en el proceso de síntesis es crucial debido a su reactividad, que permite una mayor funcionalización para crear el ingrediente farmacéutico activo.
Investigación sobre el cáncer
Los derivados de This compound han mostrado una mayor actividad contra el cáncer, particularmente en enfermedades relacionadas con la desregulación de las cinasas cMet . Estos incluyen carcinomas de pulmón de células no pequeñas, gástricos y esofágicos, destacando su potencial en la investigación oncológica.
Enfermedades mediadas por la quinasa p38
Los análogos de This compound son útiles en el tratamiento de enfermedades mediadas por la quinasa p38 . Esto incluye afecciones como el linfoma y las enfermedades autoinflamatorias, donde los derivados del compuesto pueden desempeñar un papel terapéutico.
Reacciones de acoplamiento cruzado de Suzuki
El compuesto se utiliza en reacciones de acoplamiento cruzado de Suzuki para sintetizar nuevos derivados basados en piridina . Estos derivados tienen posibles aplicaciones en química medicinal, incluido el desarrollo de nuevos agentes terapéuticos.
Investigaciones de mecánica cuántica
This compound: los derivados se han estudiado utilizando la Teoría del Funcional de la Densidad (DFT) . Estos estudios ayudan a predecir la reactividad y las propiedades de los compuestos, lo cual es esencial para diseñar fármacos con actividades biológicas específicas.
Actividades biológicas
Los derivados de piridina sintetizados exhiben diversas actividades biológicas, como la antitrombolítica y la inhibición de biopelículas . Esto amplía el alcance de las aplicaciones del compuesto en la investigación biomédica y el desarrollo de fármacos.
Tecnología de cristales líquidos
Algunos derivados se investigan como posibles candidatos para dopantes quirales en cristales líquidos . Su estructura molecular y propiedades podrían influir en el rendimiento de las pantallas de cristal líquido, lo que las convierte en un área de interés en la ciencia de los materiales.
Química ambiental
Los métodos de síntesis para los derivados de This compound se caracterizan por ser respetuosos con el medio ambiente . Este aspecto es significativo en el contexto de la química verde, donde la reducción del impacto ambiental de los procesos químicos es una prioridad.
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound . It is primarily used as a building block in organic synthesis . The primary targets of this compound are the reactant molecules in the synthesis reactions where it is used. For instance, it can be used in the preparation of ether ligands .
Mode of Action
The mode of action of 3-Bromo-5-(bromomethyl)pyridine depends on the specific reaction it is involved in. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitutions . In these reactions, the bromine atoms in the molecule serve as leaving groups, making the compound reactive towards nucleophiles .
Biochemical Pathways
3-Bromo-5-(bromomethyl)pyridine is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the transmetalation of an organoboron reagent to a palladium catalyst, followed by the coupling of this organopalladium species with an electrophile .
Result of Action
The result of the action of 3-Bromo-5-(bromomethyl)pyridine is the formation of new organic compounds. For example, it can be used to prepare ether ligands . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)pyridine can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of other reactants and catalysts, and the specific synthetic procedure used . For instance, Suzuki–Miyaura coupling reactions require a palladium catalyst and a base .
Propiedades
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDEUJYFUHVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565664 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145743-85-7 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

